Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)-
Description
2-Nitro-N-hydroxyethyl-p-anisidine is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.203 g/mol. It is also known by its common name, 2-(4-methoxy-2-nitroanilino)ethanol. This compound is characterized by its nitro group (-NO2) and hydroxyethyl group (-CH2CH2OH) attached to the p-anisidine structure.
Properties
CAS No. |
57524-53-5 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitroanilino)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3 |
InChI Key |
WCBLXRCPLCDWCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The nitration reaction is usually carried out using concentrated nitric acid in the presence of a sulfuric acid catalyst under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of 2-Nitro-N-hydroxyethyl-p-anisidine may involve large-scale nitration reactors with precise temperature and pressure controls to ensure consistent product quality. The hydroxyethyl group can be introduced using ethylene oxide in a subsequent reaction step.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 2-position is highly reactive under reductive conditions. Catalytic hydrogenation with H₂/Pd-C at 50–80°C selectively reduces the nitro group to an amine (-NH₂) without affecting the methoxy or hydroxyl groups. This reaction is critical for synthesizing intermediates like 2-((4-methoxy-2-aminophenyl)amino)ethanol, which serve as precursors for azo dyes or pharmaceuticals.
Key Conditions and Outcomes
| Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂, 10% Pd-C | 50–80 | 2–4 | ~85 |
| Fe/HCl | 25–40 | 6–8 | 65–70 |
Mechanism : The reduction proceeds via a stepwise electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine .
Nucleophilic Substitution of the Methoxy Group
The methoxy group (-OCH₃) at the 4-position undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions. Reaction with NaOH (120°C, 6 hours) replaces the methoxy group with hydroxyl (-OH), forming 2-((2-nitro-4-hydroxyphenyl)amino)ethanol. This product is a key intermediate in antioxidant synthesis.
Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | H₂O/EtOH | 120 | 70–75 |
| K₂CO₃ | DMF | 100 | 60–65 |
Applications : The hydroxylated derivative is used in UV-absorbing materials and coordination chemistry .
Esterification and Etherification of the Hydroxyl Group
The ethanol-linked hydroxyl group (-OH) reacts with acyl chlorides or alkyl halides to form esters or ethers. For example, treatment with acetyl chloride and Et₃N at 0–5°C produces 2-((4-methoxy-2-nitrophenyl)amino)ethyl acetate in 90% yield.
Representative Transformations
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Esterification | Acetyl chloride | Ethyl acetate derivative | 90 |
| Etherification | Methyl iodide | Methoxyethyl derivative | 75–80 |
Industrial Use : Ether derivatives improve solubility in hydrophobic matrices for polymer applications.
Oxidation Reactions
While the nitro group is typically reduced, the hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidative conditions. For example, KMnO₄ in acidic media oxidizes the ethanol chain to a carboxylic acid, though this reaction is less common .
Mechanism Insights
-
Nitro Reduction : Catalytic hydrogenation follows a heterogeneous mechanism, with hydrogen adsorption on Pd surfaces facilitating electron transfer to the nitro group.
-
NAS of Methoxy : Alkaline conditions deprotonate the hydroxyl nucleophile, which attacks the electron-deficient aromatic ring at the methoxy position .
This compound’s versatility in undergoing selective transformations underscores its value in both academic and industrial settings. Experimental protocols emphasize temperature control and catalyst selection to optimize yields and selectivity .
Scientific Research Applications
2-Nitro-N-hydroxyethyl-p-anisidine has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Nitro-N-hydroxyethyl-p-anisidine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
p-Nitroaniline
2-Nitroaniline
4-Nitrophenol
2-Nitrophenol
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Biological Activity
Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- is an organic compound that has garnered attention for its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a nitro group attached to a phenyl ring, along with an amino functional group. These structural characteristics contribute to its unique chemical properties, making it a candidate for various biological applications. The molecular formula and specific interactions of this compound can influence its solubility and reactivity in biological systems.
Pharmacological Potential
Research indicates that compounds similar to ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of nitrophenyl compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and prostate cancer cells .
- Antioxidant Properties : Certain derivatives have been identified as potent antioxidants, surpassing the activity of standard antioxidants like ascorbic acid. This suggests that ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- may also possess similar properties .
- Anti-inflammatory Effects : The presence of the amino group may enhance the compound's interaction with inflammatory pathways, although specific studies on this compound are still needed to confirm such effects .
Understanding the mechanisms through which ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- exerts its biological effects is crucial. Preliminary studies suggest that:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
- Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cancer progression or inflammation; however, detailed interaction studies are necessary to elucidate these pathways further .
Case Studies and Research Findings
A review of recent literature highlights several key findings related to the biological activity of ethanol, 2-((4-methoxy-2-nitrophenyl)amino)-:
These studies underscore the potential therapeutic applications of ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- in oncology and oxidative stress-related conditions.
Synthesis and Interaction Studies
The synthesis of ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- typically involves multi-step reactions starting from readily available precursors. These methods often include hydroxyethylation under controlled conditions to ensure high yields and purity.
Interaction studies are vital for understanding how this compound interacts with biological systems. Such studies can include:
- Binding Affinity Tests : Evaluating how well the compound binds to target proteins or receptors.
- In vitro Assays : Assessing the biological activity in cell cultures to determine efficacy and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
